1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine moiety. It is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including the formation of the indeno and dioxaphosphocine ringsCommon reagents used in these reactions include phosphorus trichloride, ethylphenyl derivatives, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has numerous applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The dioxaphosphocine moiety plays a crucial role in these interactions, contributing to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1,10-bis(3,5-di-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- 12-hydroxy-1,10-bis(2,4,6-triisopropyphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocine 12-oxide
Uniqueness
1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific ethylphenyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and overall performance in various applications, making it a valuable subject of study in comparison to other similar compounds .
Properties
Molecular Formula |
C33H31O4P |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C33H31O4P/c1-3-21-9-5-7-11-25(21)27-15-13-23-17-19-33-20-18-24-14-16-28(26-12-8-6-10-22(26)4-2)32(30(24)33)37-38(34,35)36-31(27)29(23)33/h5-16H,3-4,17-20H2,1-2H3,(H,34,35) |
InChI Key |
YWWZRILPJISETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC=C7CC)OP(=O)(O3)O)C=C2 |
Origin of Product |
United States |
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